2-Chloro-4-(2-hydroxyethyl)phenol chemical structure and physical properties
2-Chloro-4-(2-hydroxyethyl)phenol chemical structure and physical properties
An In-depth Technical Guide to 2-Chloro-4-(2-hydroxyethyl)phenol for Advanced Research
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-(2-hydroxyethyl)phenol, a substituted phenolic compound of significant interest to the scientific community. As a trifunctional chemical intermediate, its unique arrangement of a phenolic hydroxyl, a chloro substituent, and a primary alcohol group offers a versatile platform for synthetic diversification. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical structure, physicochemical properties, spectroscopic profile, synthesis, and reactivity. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure technical accuracy and practical utility.
Introduction and Strategic Importance
2-Chloro-4-(2-hydroxyethyl)phenol is an aromatic organic compound belonging to the tyrosol class.[1] Tyrosols are characterized by a phenethyl alcohol structure with a hydroxyl group at the 4-position of the benzene ring.[1] The strategic placement of a chlorine atom at the 2-position, ortho to the phenolic hydroxyl group, significantly influences the molecule's electronic properties and reactivity, making it a valuable building block in organic synthesis.
The presence of three distinct functional groups—a nucleophilic and acidic phenol, a reactive primary alcohol, and an electron-withdrawing chloro group that directs further electrophilic substitution—provides multiple handles for chemical modification. This trifunctional nature makes it a desirable precursor for constructing more complex molecular architectures, particularly in the pharmaceutical and agrochemical industries where phenolic scaffolds are prevalent.[2][3] Understanding the nuanced properties of this intermediate is critical for its effective application in the synthesis of novel bioactive compounds.
Molecular Structure and Identification
The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and identifiers.
Chemical Structure
The structure of 2-Chloro-4-(2-hydroxyethyl)phenol consists of a phenol ring substituted with a chlorine atom at position 2 and a 2-hydroxyethyl group (-CH₂CH₂OH) at position 4.
Caption: 2D Structure of 2-Chloro-4-(2-hydroxyethyl)phenol.
Key Identifiers
For unambiguous identification and sourcing, the following identifiers are crucial.
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-4-(2-hydroxyethyl)phenol | [1] |
| CAS Number | 50972-63-9 | [4] |
| Molecular Formula | C₈H₉ClO₂ | [1][4] |
| Molecular Weight | 172.61 g/mol | [1][4] |
| SMILES | OCCC1=CC(Cl)=C(O)C=C1 | [1][4] |
| InChI | InChI=1S/C8H9ClO2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,10-11H,3-4H2 | [1] |
| InChIKey | ZGAMFWSQAUCSGB-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical properties of a compound dictate its handling, solubility, and reaction conditions. The presence of two hydroxyl groups allows for significant hydrogen bonding, influencing properties like melting point and solubility.
| Property | Value | Notes |
| Appearance | Solid at room temperature. | Expected for phenolic compounds of this molecular weight. |
| Monoisotopic Mass | 172.02911 Da | [1] |
| Solubility | Soluble in water and organic solvents. | The polar hydroxyl groups enhance solubility in polar solvents like water and alcohols, while the aromatic ring provides solubility in other organic solvents.[5] |
| XLogP3 | 1.3 | This value, computed by PubChem for the related compound 2-Chloro-4-(hydroxymethyl)phenol, suggests moderate lipophilicity.[6] |
Note: Experimental data for properties like melting and boiling points are not widely published for this specific isomer. Data for related isomers, such as 4-(2-hydroxyethyl)phenol (Tyrosol), show a melting point of 89-92 °C.[7][8]
Spectroscopic Characterization: A Validating Fingerprint
Spectroscopic analysis is indispensable for confirming the identity and purity of synthesized 2-Chloro-4-(2-hydroxyethyl)phenol. The expected spectral features provide a self-validating system for structural elucidation.
-
¹H NMR Spectroscopy:
-
Aromatic Protons (Ar-H): Signals are expected in the δ 6.5-7.5 ppm region.[9] Due to the substitution pattern, three distinct signals for the aromatic protons would be anticipated, with splitting patterns determined by their coupling constants.
-
Ethyl Protons (-CH₂CH₂-): Two triplets are expected. The benzylic protons (Ar-CH₂) would appear around δ 2.7-2.9 ppm, while the protons adjacent to the hydroxyl group (-CH₂OH) would be deshielded, appearing further downfield around δ 3.6-3.8 ppm.
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Hydroxyl Protons (-OH): Two broad singlet peaks are expected, one for the phenolic OH (typically δ 4-8 ppm) and one for the alcoholic OH (typically δ 2-5 ppm).[10] Their chemical shift is concentration-dependent and these signals will disappear upon the addition of D₂O.[9]
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Six signals are expected in the δ 110-160 ppm region. The carbon bearing the hydroxyl group (C-OH) will be the most downfield, followed by the carbon bearing the chlorine atom (C-Cl).
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Ethyl Carbons: The benzylic carbon (Ar-CH₂) is expected around δ 38-40 ppm, and the carbon attached to the alcohol (-CH₂OH) would appear further downfield in the δ 60-65 ppm region.[10]
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band in the 3200-3600 cm⁻¹ region is a hallmark feature, indicative of the hydrogen-bonded hydroxyl groups.[11]
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals will appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ range.
-
C-O Stretch: A strong band for the alcoholic C-O stretch will be present in the 1000-1250 cm⁻¹ region.[10]
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 172. A characteristic isotopic pattern for one chlorine atom will be observed, with an (M+2)⁺ peak at m/z 174 that is approximately one-third the intensity of the M⁺ peak.
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Fragmentation: Key fragmentation patterns would include the loss of water (M-18) and alpha cleavage, leading to the formation of a stable benzylic cation.
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Synthesis and Reactivity
The synthesis of 2-Chloro-4-(2-hydroxyethyl)phenol can be approached via several routes. The choice of pathway depends on the availability of starting materials, desired purity, and scalability.
Synthetic Strategy Workflow
A common and logical approach involves the functionalization of a simpler, commercially available phenol.
Caption: A conceptual workflow for synthesizing the target compound.
Generalized Experimental Protocol: Alkylation of 2-Chlorophenol
This protocol is based on established phenol alkylation methodologies. The causality for this choice rests on the high reactivity of the phenoxide ion towards electrophiles like ethylene oxide, with the reaction being directed to the para position due to steric hindrance from the ortho-chloro group.
Disclaimer: This is a generalized procedure and must be adapted and optimized under strict laboratory safety protocols.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-chlorophenol in a suitable anhydrous solvent (e.g., THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise to generate the sodium 2-chlorophenoxide in situ. Causality: The formation of the highly nucleophilic phenoxide is essential for the subsequent alkylation step.
-
Alkylation: Once hydrogen evolution ceases, add a solution of ethylene oxide in the same solvent dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Trustworthiness: Progress should be monitored by Thin-Layer Chromatography (TLC) to ensure the reaction goes to completion and to minimize side-product formation.
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield pure 2-Chloro-4-(2-hydroxyethyl)phenol.[12]
Chemical Reactivity
The molecule's reactivity is dictated by its three functional groups, offering orthogonal synthetic possibilities.
Caption: Key reaction sites of 2-Chloro-4-(2-hydroxyethyl)phenol.
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Phenolic Hydroxyl Group: This acidic group can be easily deprotonated to form a potent nucleophile, which can undergo O-alkylation (etherification) or O-acylation (esterification).[2]
-
Primary Alcohol Group: This group can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to a better leaving group (e.g., tosylate) for subsequent nucleophilic substitution reactions.[13]
-
Chloro Group: While generally unreactive towards nucleophilic aromatic substitution, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[13]
Applications in Drug Development and Research
Phenolic structures are a cornerstone of medicinal chemistry, appearing in a vast number of FDA-approved drugs.[3] 2-Chloro-4-(2-hydroxyethyl)phenol serves as a valuable intermediate for several reasons:
-
Scaffold for Bioactive Molecules: The core structure can be elaborated to synthesize analogues of naturally occurring compounds or novel chemical entities for screening.
-
Modulation of Physicochemical Properties: The chloro and hydroxyl groups can be used to fine-tune properties like lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for drug efficacy and pharmacokinetics.
-
Versatile Building Block: Its orthogonal reactivity allows for a stepwise and controlled synthesis of complex target molecules, a crucial aspect of process development in the pharmaceutical industry.[2]
Safety and Handling
As with any laboratory chemical, proper handling of 2-Chloro-4-(2-hydroxyethyl)phenol is essential. The following information is derived from data for structurally related compounds and should be treated as a guideline. A substance-specific Safety Data Sheet (SDS) must always be consulted.
-
Hazard Classification: Based on GHS classifications for similar compounds, it is expected to be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation.[2][6]
-
Handling: All work should be conducted in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[14] Avoid inhalation of dust and contact with skin and eyes.[14]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong bases.[7][14]
References
- Appchem (n.d.). 2-chloro-4-(2-hydroxyethyl)phenol.
- BenchChem (2025). 2-Chloro-4-(hydroxymethyl)phenol: A Comprehensive Technical Guide for Chemical Intermediates.
- BenchChem (2025). Navigating Organic Synthesis: A Comparative Guide to Alternatives for 2-Chloro-4-(hydroxymethyl)phenol.
- BenchChem (2025). Technical Support Center: Synthesis of 2-Chloro-4-(hydroxymethyl)phenol.
- Chemistry LibreTexts (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- CymitQuimica (n.d.). CAS 7768-28-7: 2-(2-Hydroxyethyl)phenol.
- Fisher Scientific (n.d.). SAFETY DATA SHEET.
- Google Patents (n.d.). RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
- McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- Micro-Measurements (2017). SAFETY DATA SHEET.
- National Center for Biotechnology Information (n.d.). Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa.
- Natural Products Magnetic Resonance Database (2022). Showing NP-Card for 2-chloro-4-(2-hydroxyethyl)phenol (NP0239827).
- Patsnap Synapse (2024). What is Phenol used for?.
- PubChem (n.d.). 2-Chloro-4-(hydroxymethyl)phenol.
- PubMed (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
- Sigma-Aldrich (n.d.). 4-(2-hydroxyethyl)phenol.
- TCI Chemicals (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific (n.d.). SAFETY DATA SHEET.
- Wiley (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition.
Sources
- 1. np-mrd.org [np-mrd.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. CAS 7768-28-7: 2-(2-Hydroxyethyl)phenol | CymitQuimica [cymitquimica.com]
- 6. 2-Chloro-4-(hydroxymethyl)phenol | C7H7ClO2 | CID 257456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol - Google Patents [patents.google.com]
- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
